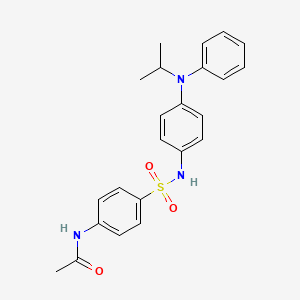

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide

Description

Properties

IUPAC Name |

N-[4-[[4-(N-propan-2-ylanilino)phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-17(2)26(21-7-5-4-6-8-21)22-13-9-20(10-14-22)25-30(28,29)23-15-11-19(12-16-23)24-18(3)27/h4-17,25H,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNLBNJYSANHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. Here is a general synthetic route:

-

Step 1: Synthesis of Intermediate A

Reactants: 4-nitrobenzenesulfonyl chloride and 4-isopropylaniline.

Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide.

-

Step 2: Reduction of Nitro Group

Reactants: Intermediate A and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.

Conditions: The reaction is performed under hydrogenation conditions.

Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide with an amine group.

-

Step 3: Coupling Reaction

Reactants: The reduced intermediate and 4-aminobenzoyl chloride.

Conditions: The reaction is conducted in the presence of a base such as pyridine.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts such as Pd/C with hydrogen gas or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxides or sulfone derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Halogenated aromatic compounds or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide has shown promise as a therapeutic agent due to its structural similarity to known pharmaceuticals.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and prostate cancer models. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, such as polymers and nanocomposites.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound revealed enhanced thermal stability and mechanical properties compared to traditional polymers. The findings suggest potential applications in creating durable materials for industrial use.

Environmental Chemistry

The compound's sulfonamide group makes it a candidate for studying environmental pollutants and their degradation processes.

Case Study: Degradation Studies

Experiments assessing the degradation of this compound in aquatic environments showed that it undergoes photodegradation under UV light, leading to the formation of less toxic byproducts. This property is crucial for evaluating its environmental impact.

Mechanism of Action

The mechanism of action of N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide, we compare it with structurally related sulfonamide-containing compounds. Key differences in molecular weight, functional groups, and substituents are highlighted below.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity: The target compound’s isopropylphenylamino group distinguishes it from analogues with nitro (), morpholino (), or chromene-thiazole systems (). Sulfonamide/sulfamoyl groups are conserved across all compounds, suggesting shared mechanisms such as hydrogen bonding or enzyme inhibition (e.g., carbonic anhydrase or dihydropteroate synthase).

Molecular Weight and Complexity :

- The target compound’s estimated molecular weight (~440 g/mol) places it between simpler derivatives (e.g., 349.36 g/mol in ) and bulkier analogues like the 493.53 g/mol pentanamide derivative. This intermediate size may balance solubility and bioavailability.

Biological Activity :

- While the target compound lacks explicit activity data, structurally related sulfonamides in were synthesized for antimicrobial testing. The chromene-thiazole hybrid (compound 19) highlights the role of conjugated systems in enhancing activity, a feature absent in the target compound.

Structural Analogues in Drug Discovery: The morpholino-pyrimidine derivative () exemplifies the integration of nitrogen-rich heterocycles, a strategy to improve target affinity. In contrast, the target compound’s isopropylphenyl group may prioritize steric effects over electronic interactions.

Biological Activity

N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide, also known as compound 349138-93-8, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3OS. The structure features an isopropyl group, multiple phenyl rings, and a sulfonamide linkage, which may contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various cellular pathways. This interaction may lead to altered signaling cascades that could influence cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds with sulfonamide groups often exhibit anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests that this compound may possess similar anti-inflammatory activities.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions starting from 4-isopropylaniline. This method includes forming intermediates that are subsequently converted into the final product through reductive amination processes.

- Comparative Studies : In comparative studies with related compounds, it was found that modifications in the phenolic or sulfonamide groups significantly affect biological activity. For example, variations in substituents on the phenolic rings can alter the binding affinity to target proteins and subsequently influence therapeutic efficacy .

- In Vitro Testing : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential mechanism for this compound as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. A representative approach involves reacting a sulfonyl chloride intermediate (e.g., 4-acetamidobenzenesulfonyl chloride) with an isopropyl-substituted aniline derivative under basic conditions (e.g., triethylamine in dichloromethane or ethyl acetate). Optimize reaction temperature (room temperature to 50°C) and stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for high purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and sulfonamide bond formation. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity can be assessed via HPLC (>98% by area under the curve) or UV-Vis spectroscopy (λmax ~255 nm for sulfonamide derivatives). Elemental analysis ensures stoichiometric consistency .

Q. What are the critical parameters to monitor during purification to ensure high yield and purity?

- Methodology : Solvent selection (e.g., ethanol or ethyl acetate for recrystallization) and gradient elution in column chromatography (silica gel, hexane/ethyl acetate mixtures) are key. Monitor pH during aqueous workups to prevent hydrolysis of the sulfonamide group. Thermogravimetric analysis (TGA) can assess stability during drying .

Advanced Research Questions

Q. How can researchers investigate the potential enzyme inhibitory activity of this sulfonamide derivative?

- Methodology : Perform enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting sulfonamide-sensitive enzymes like carbonic anhydrase or Bcl-2 family proteins. Use molecular docking (software: AutoDock Vina) to predict binding modes, leveraging crystal structures of homologous enzymes (e.g., PDB 4CJ for thiazole-acetamide interactions). Validate findings with isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar sulfonamides?

- Methodology : Conduct meta-analysis of published datasets, focusing on experimental variables (e.g., assay pH, enzyme isoforms, or cell lines). Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity. Reproduce conflicting studies under standardized conditions, controlling for batch-to-batch compound variability via NMR and HRMS .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodology : Systematically modify substituents (e.g., isopropyl group, sulfonamide linker) and evaluate changes in potency, selectivity, and pharmacokinetics. Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives. Cross-reference with SAR data from analogous compounds (e.g., thiazole-acetamide derivatives in PDB 4CJ) to identify favorable modifications .

Q. What computational methods predict the binding affinity of this compound with potential protein targets?

- Methodology : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Combine free-energy perturbation (FEP) calculations with machine learning models (e.g., RF or NN-based scoring functions) to predict ΔG values. Validate predictions with surface plasmon resonance (SPR) or X-ray crystallography of ligand-protein complexes .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS and identify metabolites. Use Arrhenius plots to extrapolate shelf-life. For solid-state stability, employ differential scanning calorimetry (DSC) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.